molecular formula C14H19NO B13806477 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one CAS No. 54833-09-9

3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one

Cat. No.: B13806477
CAS No.: 54833-09-9
M. Wt: 217.31 g/mol
InChI Key: BVZDXMGNBZUIEH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one (CAS 54833-09-9) is a β-lactam compound with the molecular formula C₁₄H₁₉NO. Its structure features a four-membered azetidin-2-one ring substituted at positions 1, 3, and 4 with a propyl group, two methyl groups (3,3-dimethyl), and a phenyl group, respectively .

Properties

CAS No.

54833-09-9

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3,3-dimethyl-4-phenyl-1-propylazetidin-2-one

InChI

InChI=1S/C14H19NO/c1-4-10-15-12(14(2,3)13(15)16)11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3

InChI Key

BVZDXMGNBZUIEH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(C1=O)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cycloaddition of Ketene and Imines (Base-Controlled β-Lactam Formation)

A prominent method involves the reaction of ketene precursors with imines under controlled base conditions to yield β-lactams. According to research published in Organic & Biomolecular Chemistry, ethyl malonyl chloride reacts with imines such as N-benzylidenebenzylamine to form β-lactams in moderate to good yields (up to 70%) under optimized conditions with weak bases like 2-chloropyridine (Table 1 from the study).

  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) is preferred.
    • Temperature: Room temperature.
    • Base: Weak nucleophilic bases such as 2-chloropyridine improve yield and selectivity.
    • Stoichiometry: Slight excess of acyl chloride and base enhances yield.
  • Mechanism:

    • The base facilitates the nucleophilic attack of the imine on the ketene generated in situ from the acyl chloride.
    • This leads to a [2+2] cycloaddition forming the β-lactam ring.
    • The nucleophilicity of the base controls the annulospecificity, favoring β-lactam formation over alternative cycloaddition products.
  • Yields and Selectivity:

    • Yields range from 30% to 70%, depending on base and reaction conditions.
    • Trans-configuration of the β-lactam ring is generally favored, confirmed by NMR coupling constants.
Entry Base Yield (%) Notes
1 None 30 Initial trial
9 Pyridine 43 Improved yield
17 2-Fluoropyridine 45 Good yield
18 2-Chloropyridine 50 Best yield among tested bases
21 2-Chloropyridine (double equiv.) 70 Optimized conditions

Table 1: Base screening for β-lactam synthesis from ethyl malonyl chloride and imines

Alkylation of 3,3-Dimethylazetidin-2-one Precursors

Another approach involves functionalizing preformed 3,3-dimethylazetidin-2-one rings by alkylation at the nitrogen atom. For example, a solution of 4-(2-methoxyphenyl)-3,3-dimethylazetidin-2-one treated with lithium hexamethyldisilazide (LiHMDS) at low temperature (-73 °C) followed by benzyl bromide addition yields N-benzylated azetidin-2-one derivatives.

  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF).
    • Base: LiHMDS (strong, non-nucleophilic base).
    • Temperature: Low temperature (-73 °C) to control reactivity.
    • Alkyl halide: Benzyl bromide or other alkyl bromides.
  • Outcome:

    • High regioselectivity for N-alkylation.
    • Subsequent purification by flash chromatography.

This method can be adapted to introduce a propyl group at the nitrogen, relevant for synthesizing 3,3-dimethyl-4-phenyl-1-propylazetidin-2-one.

Synthesis via Acetoxyazetidin-2-ones and Subsequent Hydrolysis

A chemoenzymatic approach describes the synthesis of 3-acetoxyazetidin-2-ones followed by hydrolysis to 3-hydroxyazetidin-2-ones, which can be further functionalized. For instance, cis-3-acetoxy-1-benzyl-4-phenylazetidin-2-one is synthesized via the reaction of N-benzylidene benzylamine with acetoxyacetyl chloride in the presence of triethylamine, followed by purification steps.

  • Reaction Conditions:

    • Solvent: Dry THF.
    • Base: Triethylamine.
    • Temperature: 0 °C to room temperature.
    • Workup: Extraction, drying, and flash chromatography.
  • Hydrolysis:

    • Treatment with potassium carbonate in methanol/water mixture at reflux converts acetoxy to hydroxy group.
    • Resulting 3-hydroxyazetidin-2-ones are isolated by recrystallization.

This route provides intermediates that can be further modified to introduce the propyl group at the nitrogen.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Ketene + Imines with Weak Base Ethyl malonyl chloride, imines, 2-chloropyridine, THF, RT Good yields (up to 70%), selective β-lactam formation Requires careful base selection and optimization
N-Alkylation of Azetidin-2-one LiHMDS, alkyl bromides, THF, low temp (-73 °C) High regioselectivity, adaptable to various alkyl groups Requires preparation of azetidin-2-one precursor
Acetoxyazetidin-2-one Route Acetoxyacetyl chloride, triethylamine, THF, 0 °C to RT Enables chemoenzymatic downstream modifications Multi-step, purification challenges

Research Findings and Optimization Insights

  • The nucleophilicity of the base critically influences the product distribution between β-lactams and other cycloaddition products such as 2,3-dihydro-1,3-oxazin-4-ones.
  • Weak nucleophilic bases favor exclusive β-lactam formation, while stronger bases may lead to complex mixtures.
  • Low temperatures and controlled addition sequences improve yields and stereoselectivity.
  • Alkylation strategies require stringent temperature control to avoid side reactions and achieve selective N-substitution.
  • Chemoenzymatic methods open avenues for further functionalization and glycosylation of azetidin-2-one derivatives, expanding the utility of these compounds.

Comparison with Similar Compounds

Key Observations :

  • Polarity : Methoxy (3a) and piperazine () substituents introduce polarity, improving aqueous solubility compared to the hydrophobic propyl and phenyl groups in the target compound.
  • Molecular Weight : Bulky substituents (e.g., piperazine in ) significantly increase molecular weight, which may affect pharmacokinetic properties like membrane permeability.

Reactivity Trends :

  • The electron-withdrawing methoxy group in 3a may reduce β-lactam ring strain, while the 3,3-dimethyl groups in the target compound could sterically hinder nucleophilic attack on the lactam carbonyl.

Biological Activity

3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one is C14H19NOC_{14}H_{19}NO. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its structure allows for various interactions with biological macromolecules, influencing its pharmacological profile.

Antiproliferative Activity

Recent studies highlight the antiproliferative effects of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one on cancer cell lines. In particular, it has shown promising results against breast cancer cells (MCF-7 and MDA-MB-231).

In Vitro Studies

In vitro assays demonstrated that this compound exhibits significant antiproliferative activity with IC50 values ranging from 10 to 33 nM in MCF-7 cells. It was found to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics, which is crucial for cell division. Flow cytometry analysis revealed that the compound induces cell cycle arrest in the G2/M phase and promotes apoptosis in treated cells .

Table 1: Antiproliferative Activity of 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one

Cell LineIC50 (nM)Mechanism of Action
MCF-710 - 33Tubulin polymerization inhibition
MDA-MB-23123 - 33Microtubule disruption

Enzyme Inhibition

Another area of interest is the compound's role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the conversion of cortisone to cortisol and plays a significant role in metabolic diseases such as obesity and diabetes.

Mechanistic Insights

Research indicates that 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one acts as a selective inhibitor of 11β-HSD1. The inhibition leads to decreased cortisol levels in tissues, which may contribute to its therapeutic potential in metabolic disorders .

Table 2: Inhibition Data for 11β-HSD1

CompoundInhibition (%)Reference
3,3-Dimethyl-4-phenyl...>70
Control (No treatment)0-

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives, including case studies that focus on their synthesis and biological evaluation. For instance:

  • Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives similar to 3,3-Dimethyl-4-phenyl-1-propylazetidin-2-one exhibited potent anticancer properties by targeting microtubules and inducing apoptosis in cancer cell lines .
  • Metabolic Impact Study : Another research highlighted the compound's ability to modulate glucocorticoid metabolism through selective inhibition of 11β-HSD1, potentially offering new avenues for treating metabolic syndrome .

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